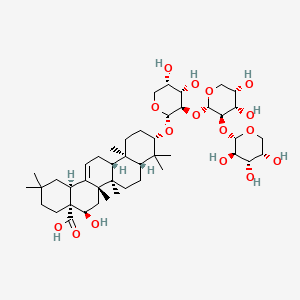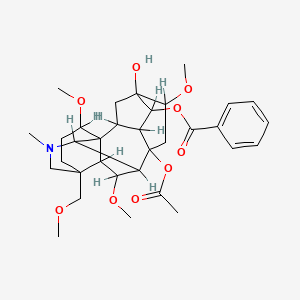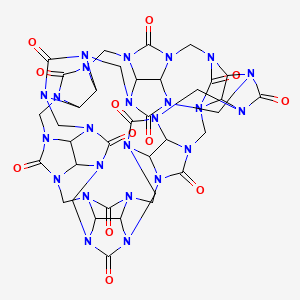
9-Methyluric acid
Übersicht
Beschreibung
9-Methyl Uric Acid is a methyl derivative of uric acid, which is a purine derivative. It is occasionally found in human urine and is one of the purine components in urinary calculi. Methylated purines, such as 9-Methyl Uric Acid, originate from the metabolism of methylxanthines like caffeine, theophylline, and theobromine .
Vorbereitungsmethoden
The synthesis of 9-Methyl Uric Acid involves the methylation of uric acid. This can be achieved through various synthetic routes, including the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like dimethylformamide or dimethyl sulfoxide and a base such as potassium carbonate or sodium hydride to facilitate the methylation process .
Analyse Chemischer Reaktionen
9-Methyl-Harnsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Wissenschaftliche Forschungsanwendungen
9-Methyl-Harnsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Modellverbindung verwendet, um das Verhalten von Purinderivaten und deren Reaktionen zu untersuchen.
Biologie: Sie wird auf ihre Rolle im Stoffwechsel von Methylxanthinen und ihr Vorkommen in Harnsteinen untersucht.
Medizin: Forschungen werden zu ihren potenziellen Wirkungen und Interaktionen im menschlichen Körper durchgeführt, insbesondere in Bezug auf den Harnsäurestoffwechsel und verwandte Erkrankungen.
Industrie: Sie wird bei der Entwicklung analytischer Methoden zum Nachweis und zur Quantifizierung von Purinderivaten in biologischen Proben verwendet .
Wirkmechanismus
Der Wirkmechanismus von 9-Methyl-Harnsäure beinhaltet ihre Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Als Purinderivat kann sie an biochemischen Stoffwechselwegen beteiligt sein, die mit dem Purinstoffwechsel zusammenhängen. Sie kann auch mit Enzymen interagieren, die am Stoffwechsel von Harnsäure und anderen Purinen beteiligt sind, und deren Aktivität und den gesamten Stoffwechselprozess beeinflussen .
Wirkmechanismus
The mechanism of action of 9-Methyl Uric Acid involves its interaction with various molecular targets and pathways. As a purine derivative, it can participate in biochemical pathways related to purine metabolism. It may also interact with enzymes involved in the metabolism of uric acid and other purines, influencing their activity and the overall metabolic process .
Vergleich Mit ähnlichen Verbindungen
9-Methyl-Harnsäure ähnelt anderen Purinderivaten wie:
Xanthin: Ein weiteres Purinderivat mit einer ähnlichen Struktur, aber unterschiedlichen funktionellen Gruppen.
Hypoxanthin: Ein Vorläufer bei der Biosynthese von Harnsäure.
Guanin: Eine Purinbase, die in Nukleinsäuren vorkommt.
Koffein: Ein Methylxanthin mit stimulierenden Eigenschaften. Im Vergleich zu diesen Verbindungen ist 9-Methyl-Harnsäure aufgrund ihres spezifischen Methylierungsmusters und ihres Vorkommens in Harnsteinen einzigartig
Eigenschaften
IUPAC Name |
9-methyl-3,7-dihydropurine-2,6,8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-3-2(7-6(10)13)4(11)9-5(12)8-3/h1H3,(H,7,13)(H2,8,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEJWDFDVPDMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC(=O)N2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970785 | |
| Record name | 9-Methyl-9H-purine-2,6,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.021 mg/mL at 25 °C | |
| Record name | 9-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55441-71-9 | |
| Record name | 9-Methyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055441719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-9H-purine-2,6,8-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-9-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TO803W5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















